![molecular formula C19H13F3N4OS B2970220 5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 897616-10-3](/img/structure/B2970220.png)
5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C19H13F3N4OS and its molecular weight is 402.4. The purity is usually 95%.
BenchChem offers high-quality 5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
5-Phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one belongs to a class of compounds that have been extensively studied for their synthesis and chemical properties. For example, a study by Zheng et al. (2014) explored the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which are structurally similar to the compound , using a metal-free oxidative N-N bond formation method (Zheng et al., 2014). Another research by Nagaraju et al. (2019) focused on the regioselective synthesis of 1,2,4-triazolo[1,5-a]pyridines, highlighting the potential for diverse chemical modifications and the creation of various derivatives (Nagaraju et al., 2019).
Biological Applications and Antimicrobial Properties
The triazolopyrimidines, to which our compound of interest is closely related, have been investigated for their antimicrobial and antitumor properties. El-Bendary et al. (1998) synthesized similar thiazolopyrimidines with potential antimicrobial and antitumor activities (El-Bendary et al., 1998). Mabkhot et al. (2016) also reported on the synthesis of triazolopyrimidine derivatives with significant antibacterial and antifungal activities (Mabkhot et al., 2016).
Antitumor Activity
Research has been conducted on the antitumor properties of triazolopyrimidines. For instance, Fares et al. (2014) synthesized derivatives that showed high growth inhibitory activity against certain cancer cell lines (Fares et al., 2014). Another study by Edrees and Farghaly (2017) focused on the synthesis of benzo[cyclohepta]pyrido[2,3-d][1,2,4]triazolopyrimidin-5-ones, a related class of compounds, and their potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).
Potential as Antiasthma Agents
The potential of triazolopyrimidines as antiasthma agents has also been explored. Medwid et al. (1990) found that certain derivatives were active as mediator release inhibitors, indicating their potential in asthma treatment (Medwid et al., 1990).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties .
Biochemical Pathways
Without specific information on this compound, it’s challenging to summarize the affected pathways. Related compounds have shown potential effects on pathways related to neuroprotection and inflammation .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
The stability of this compound could be influenced by various environmental factors. For instance, related compounds have shown superior thermostability .
properties
IUPAC Name |
5-phenyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4OS/c20-19(21,22)14-8-4-5-12(9-14)11-28-18-25-24-17-23-16(27)10-15(26(17)18)13-6-2-1-3-7-13/h1-10H,11H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGZGDZDRRLCBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)

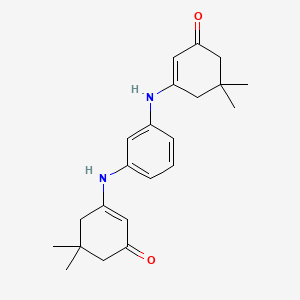

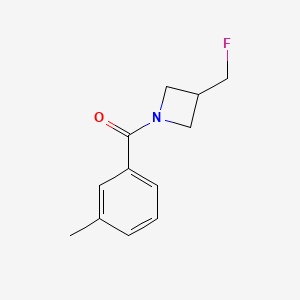
![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)


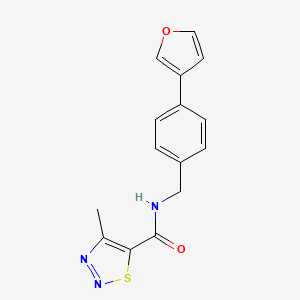
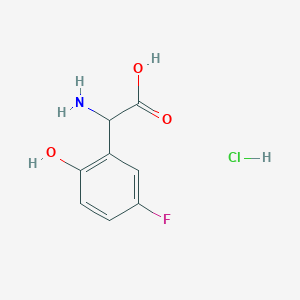
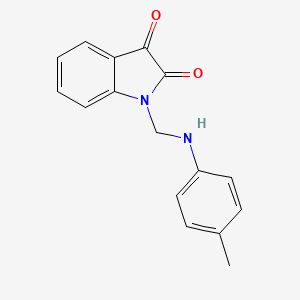
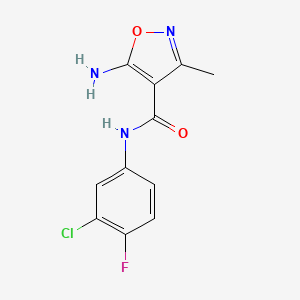
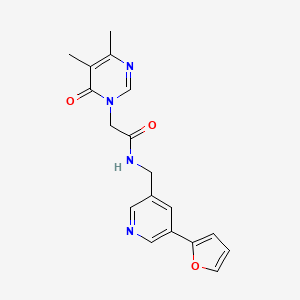
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)